Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-
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Overview
Description
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrafluorinated bi-benzodioxole core and diphenylphosphine oxide groups
Preparation Methods
The synthesis of phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- typically involves the reaction of appropriate phosphine precursors with fluorinated benzodioxole derivatives. One common method includes the use of chlorophosphines and dilithiated reagents to introduce the phosphine oxide groups . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Compared to other similar compounds, phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is unique due to its tetrafluorinated bi-benzodioxole core. Similar compounds include:
Diphosphine ligands: These compounds also contain phosphine groups but differ in their backbone structure and fluorination.
Other phosphine oxides: These may have different substituents and lack the specific bi-benzodioxole core, leading to different chemical properties and applications.
This uniqueness makes phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQPWFENKDELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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